molecular formula C8H8BF3O2 B13411147 5-Methyl-2-(trifluoromethyl)phenylboronic acid

5-Methyl-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B13411147
M. Wt: 203.96 g/mol
InChI Key: LGISGHAQGMDDIU-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)phenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 5-Methyl-2-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl group enhances the reactivity of the boronic acid by increasing its electrophilicity, facilitating the transmetalation step.

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents provides a unique electronic environment that can influence the reactivity and selectivity of the compound in various chemical reactions. The trifluoromethyl group, in particular, imparts significant electron-withdrawing properties, which can enhance the compound’s reactivity in cross-coupling reactions compared to its analogs .

Properties

Molecular Formula

C8H8BF3O2

Molecular Weight

203.96 g/mol

IUPAC Name

[5-methyl-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)7(4-5)9(13)14/h2-4,13-14H,1H3

InChI Key

LGISGHAQGMDDIU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)C(F)(F)F)(O)O

Origin of Product

United States

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